molecular formula C9H11N3O2 B13243291 [1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol

[1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol

Cat. No.: B13243291
M. Wt: 193.20 g/mol
InChI Key: IPPONFKDNSTKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol is a heterocyclic compound that features both oxazole and pyrazole rings. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol typically involves the formation of the oxazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized through the reaction of an amino alcohol with a carboxylic acid derivative, while the pyrazole ring can be formed via the reaction of hydrazine with a 1,3-dicarbonyl compound .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

[1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to modify the oxazole or pyrazole rings.

    Substitution: Various substituents can be introduced into the rings to alter the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the oxazole or pyrazole rings.

Scientific Research Applications

[1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that the compound can bind to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole and pyrazole derivatives, such as:

Uniqueness

The uniqueness of [1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol lies in its combined oxazole and pyrazole rings, which can confer unique biological activities and chemical properties. This dual-ring structure can make it more versatile in various applications compared to compounds with only one type of ring.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

[2-ethyl-5-(1,3-oxazol-2-yl)pyrazol-3-yl]methanol

InChI

InChI=1S/C9H11N3O2/c1-2-12-7(6-13)5-8(11-12)9-10-3-4-14-9/h3-5,13H,2,6H2,1H3

InChI Key

IPPONFKDNSTKQP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2=NC=CO2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.